2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone is a synthetic organic compound with a complex structure that includes pyrazole, oxadiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine derivatives under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized from acyl hydrazides and carboxylic acids or their derivatives, often using dehydrating agents like phosphorus oxychloride (POCl₃).
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled with a pyrrolidine derivative through nucleophilic substitution or other coupling reactions, often facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole, oxadiazole, or pyrrolidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, hydrogen peroxide (H₂O₂).
Reducing Agents: LiAlH₄, NaBH₄, catalytic hydrogenation.
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides), acylating agents (acyl chlorides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials, such as polymers or nanomaterials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone: Similar structure but with a piperidine ring instead of pyrrolidine.
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-1-yl]ethanone: Contains a morpholine ring instead of pyrrolidine.
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propanone: Similar structure with a propanone group instead of ethanone.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-8-11(9(2)17-16-8)7-13(20)19-6-4-5-12(19)14-15-10(3)21-18-14/h12H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWFDVCTNIREHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)N2CCCC2C3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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